1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a chemical compound that belongs to the class of imidazolones This compound is characterized by the presence of a bromophenyl group attached to the imidazolone ring, which imparts unique chemical and physical properties
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as ammonium acetate to yield the desired imidazolone compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolone derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a hydroxy derivative.
Scientific Research Applications
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-(3-Bromophenyl)-2-imidazolidinone: This compound has a similar structure but lacks the methyl group on the imidazolone ring. It exhibits different chemical reactivity and biological activity.
1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-imidazol-2-one: This compound has an additional methyl group on the imidazolone ring, which can affect its chemical properties and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-(3-bromophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,1H3,(H,12,14) |
InChI Key |
NYJGRVKRDXBNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.